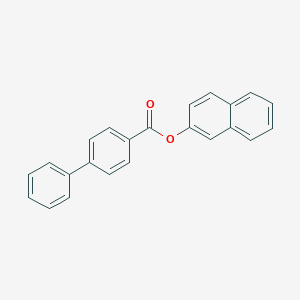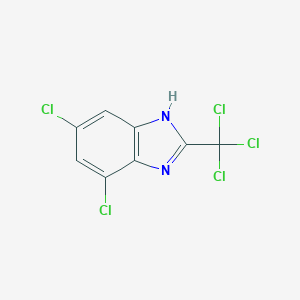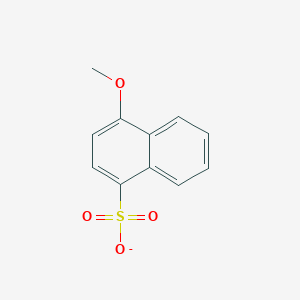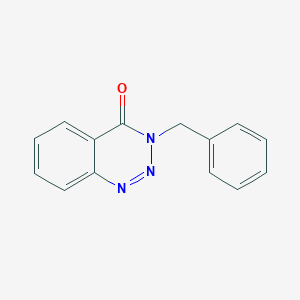
ethyl 4-(1H-tetrazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used for proteomics research .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Ethyl 4-(1H-tetrazol-1-yl)benzoate has a molecular formula of C10H10N4O2 and a molecular weight of 218.22 . More detailed physical and chemical properties are not directly available.Aplicaciones Científicas De Investigación
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their biological activities. For instance, they have been used in the development of antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive drugs .
DNA Synthesis
Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Eco-friendly Synthesis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Biological Activity Synthesis
Tetrazoles are used in the synthesis of compounds with various biological activities. For example, they have been used in the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .
Receptor-Ligand Interactions
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Synthesis of Pyridine Derivatives
A novel series of (1H-tetrazol-1-yl) pyridine derivatives were synthesized and characterized, evaluated their anti-inflammatory, analgesic, ulcerogenic potential, antioxidant, and antibacterial activities .
Material Chemistry
Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse applications, predominantly in the area of material chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of ethyl 4-(1H-tetrazol-1-yl)benzoate are currently unknown. This compound is a product for proteomics research
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding
Result of Action
Some tetrazole derivatives have shown significant inhibitory effects in certain contexts , but the specific effects of this compound require further investigation.
Propiedades
IUPAC Name |
ethyl 4-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRINKFBMZVKNSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1H-tetrazol-1-yl)benzoate | |
Q & A
Q1: How was ethyl 4-(1H-tetrazol-1-yl)benzoate synthesized in the study?
A1: Ethyl 4-(1H-tetrazol-1-yl)benzoate (labeled as S1 in the study) was synthesized through a single-step reaction. Ethyl 4-aminobenzoate was reacted with sodium azide and triethyl orthoformate in hot glacial acetic acid []. This reaction efficiently formed the tetrazole ring, yielding the desired compound.
Q2: What was the significance of synthesizing ethyl 4-(1H-tetrazol-1-yl)benzoate in the context of the research?
A2: Ethyl 4-(1H-tetrazol-1-yl)benzoate served as a crucial starting material for synthesizing a series of tetrazole derivatives in the study []. The researchers aimed to investigate the antioxidant potential of various tetrazole-containing compounds. By modifying ethyl 4-(1H-tetrazol-1-yl)benzoate, they could analyze how structural changes impacted the antioxidant activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-2-ethoxyphenoxy]-N,N-dimethylethanamine](/img/structure/B374102.png)
![1-{5-Chloro-2-[(2,5-dichlorophenyl)sulfanyl]phenyl}ethanone](/img/structure/B374104.png)
![1-(3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)piperidine](/img/structure/B374106.png)
![1-{5-Chloro-2-[(2-chlorophenyl)sulfanyl]phenyl}ethanol](/img/structure/B374109.png)

![2,3-Bis{5-chloro-2-[(4-isopropylphenyl)sulfanyl]phenyl}propanamide](/img/structure/B374111.png)


![N-{4-chloro-2-[(2,5-dichlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374118.png)
![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)
![N-[ethyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B374121.png)
![4-[(6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethyl)amino]-2-quinazolinecarboxylic acid](/img/structure/B374122.png)

